4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile
Description
Properties
IUPAC Name |
4-(3-methoxyphenyl)-4-oxo-3-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-15-9-5-8-14(12-15)17(19)16(10-11-18)13-6-3-2-4-7-13/h2-9,12,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXMGBYVCZQHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(CC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to or including 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile exhibit a range of biological activities. Notable findings include:
- Antimicrobial Activity : Studies demonstrate efficacy against various bacterial strains, making it a candidate for antibiotic development.
- Anti-diabetic Properties : Some derivatives have shown potential in lowering blood glucose levels in diabetic models.
- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro.
The following table summarizes these biological activities:
| Activity Type | Reference | Findings |
|---|---|---|
| Antimicrobial | Rani et al., 2014 | Effective against Gram-positive bacteria |
| Anti-diabetic | Li et al., 2015 | Reduced blood glucose in diabetic rats |
| Anticancer | Patel et al., 2013 | Inhibited proliferation of cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted by Rani et al. (2014) evaluated the antimicrobial activity of several derivatives of phenylbutanenitriles, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control samples.
Case Study 2: Anti-diabetic Potential
In a study by Li et al. (2015), the anti-diabetic effects of phenylbutanenitrile derivatives were assessed using streptozotocin-induced diabetic rats. The results indicated that administration of the compound significantly lowered fasting blood glucose levels and improved insulin sensitivity.
Case Study 3: Anticancer Activity
Research published by Patel et al. (2013) explored the anticancer properties of related compounds in various cancer cell lines. The study found that these compounds induced apoptosis in breast cancer cells, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Substituent Effects
- Methoxy Position: The meta-substitution in the target compound vs. para-substitution in ’s analog may influence electronic effects (e.g., resonance vs. inductive) and steric interactions.
- Fluorinated Analogs : The trifluoro and fluoro substituents in ’s compound enhance lipophilicity and metabolic stability compared to methoxy groups, making it more suitable for applications requiring membrane permeability .
Functional Group Contributions
- Ketone Group : The α,β-unsaturated ketone in the butanenitrile backbone may facilitate conjugation and reactivity in synthetic pathways or biological interactions.
Biological Activity
4-(3-Methoxyphenyl)-4-oxo-3-phenylbutanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in therapeutic contexts, drawing on various research studies and findings.
The compound is characterized by the following chemical structure:
It features a methoxy group, a phenyl group, and a nitrile functional group, which contribute to its reactivity and biological activity.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of melanoma cells significantly more than normal cells, suggesting potential as a chemotherapeutic agent. The selective cytotoxicity observed indicates that it may induce cell cycle arrest and apoptosis in cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity . It has shown effectiveness against several bacterial strains, demonstrating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been noted for its anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Enzyme Inhibition
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes involved in cellular pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
Interaction with Cellular Targets
The compound interacts with various cellular targets, including receptors involved in apoptosis and cell proliferation. This interaction modulates key signaling pathways that lead to the observed biological effects .
Study on Melanoma Cells
A notable study focused on the impact of this compound on melanoma cells (VMM917). The results indicated a 4.9-fold increase in cytotoxicity compared to normal cells. The compound was found to induce S-phase arrest in the cell cycle and reduce melanin production, highlighting its potential as an alternative treatment for melanoma .
Antibacterial Efficacy
Another study evaluated the antibacterial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting that the compound could serve as a lead structure for developing new antibiotics.
Data Summary
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High cytotoxicity in melanoma | Induces apoptosis; cell cycle arrest |
| Antimicrobial | Effective against bacteria | Disrupts cell wall synthesis |
| Anti-inflammatory | Reduces cytokine production | Inhibits COX enzymes |
Q & A
Q. How is molecular docking used to predict biological activity?
- Methodological Answer : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate docking poses with MD simulations (AMBER/CHARMM). Radder et al. (2022) reported a binding affinity of −8.2 kcal/mol for a similar nitrile derivative with COX-2, correlating with anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
